2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 3-bromo-4-methylcoumarin with N-(2-aminoethyl)morpholine in the presence of suitable reagents and solvents. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and other halogen sources are employed.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives with potential biological activities. These products are characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Scientific Research Applications
2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways and induce apoptosis in cancer cells through various signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
Uniqueness
2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the bromine atom and the morpholine moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C18H21BrN2O5 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-(3-bromo-4-methyl-2-oxochromen-7-yl)oxy-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C18H21BrN2O5/c1-12-14-3-2-13(10-15(14)26-18(23)17(12)19)25-11-16(22)20-4-5-21-6-8-24-9-7-21/h2-3,10H,4-9,11H2,1H3,(H,20,22) |
InChI Key |
IIYJNEKXXZGTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCN3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.